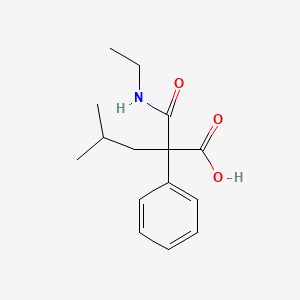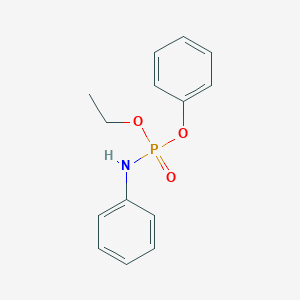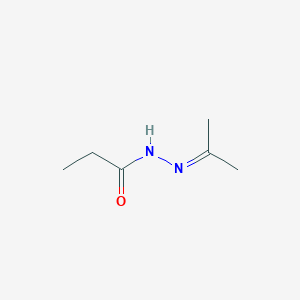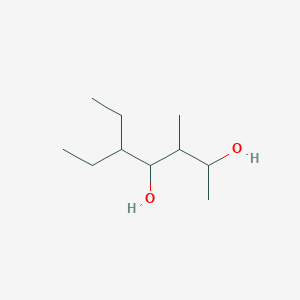![molecular formula C26H39N3O8S B14004627 N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 5430-93-3](/img/structure/B14004627.png)
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a diethylamino propylsulfanyl group, which can enhance its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the diethylamino propylsulfanyl group. One common method is the free radical polymerization and RAFT polymerization, which can yield high molar mass samples with flexible chain polymers . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, similar to those used in the synthesis of other thermo- and pH-responsive polymers. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the diethylamino propylsulfanyl group, altering the compound’s solubility and reactivity.
Substitution: This reaction can introduce new functional groups to the compound, expanding its range of applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with enhanced biological activity, while substitution reactions can introduce new functional groups, expanding the compound’s range of applications.
科学的研究の応用
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The diethylamino propylsulfanyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds.
Poly(N-[3-(diethylamino)propyl]methacrylamide): A thermo- and pH-responsive polymer synthesized by free radical polymerization and RAFT polymerization.
Uniqueness
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine is unique due to its combination of a quinoline core and a diethylamino propylsulfanyl group. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
5430-93-3 |
|---|---|
分子式 |
C26H39N3O8S |
分子量 |
553.7 g/mol |
IUPAC名 |
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3OS.C6H8O7/c1-4-23(5-2)12-8-14-25-13-7-11-21-19-16-18(24-3)15-17-9-6-10-22-20(17)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,15-16,21H,4-5,7-8,11-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
NRDIOXKKTAQMBV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCSCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
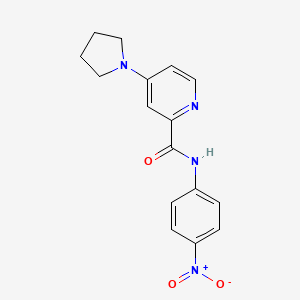
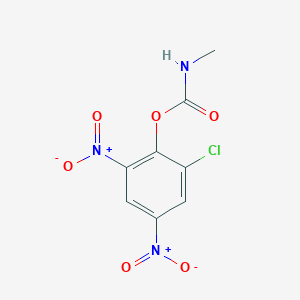

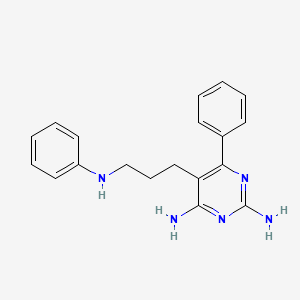

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
